molecular formula C₁₀H₁₄O₅V B108941 Vanadyl acetylacetonate CAS No. 3153-26-2

Vanadyl acetylacetonate

Cat. No. B108941
CAS RN: 3153-26-2
M. Wt: 267.17 g/mol
InChI Key: FSJSYDFBTIVUFD-SUKNRPLKSA-N
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Description

Vanadyl Acetylacetonate Description

Vanadyl acetylacetonate (VO(acac)2) is a vanadium(IV) complex that has been extensively studied due to its versatile applications in organic synthesis and catalysis. It is known for its ability to catalyze various chemical reactions, including the hydroxylation of benzene to phenol, synthesis of benzimidazoles, oxidative cleavage of C=C bonds, and epoxidation of alkenes .

Synthesis Analysis

The synthesis of vanadyl acetylacetonate and its derivatives involves the reaction of vanadium(IV) oxide bis(acetylacetonate) with various ligands. For instance, a vanadyl(V) complex with a pincer-type thiobis(phenolate) ligand was synthesized from VO(acac)2 in refluxing methanol . Additionally, the synthesis and characterization of six new vanadyl complexes with acetylacetonate derivatives have been reported, showing that these complexes adopt a square pyramidal geometry .

Molecular Structure Analysis

The molecular structure of vanadyl acetylacetonate has been determined through X-ray diffraction, revealing a nearly square pyramidal geometry with the vanadium atom coordinated to five oxygen atoms. The vanadyl oxygen is at the apex of the pyramid, and the acetylacetonate ligands are planar, with each plane making a significant angle with the other .

Chemical Reactions Analysis

Vanadyl acetylacetonate is a catalyst in various chemical reactions. It has been used in the liquid-phase hydroxylation of benzene to phenol , the synthesis of benzimidazoles under microwave radiation , and the oxidative cleavage of the C=C bond of styrene and its derivatives . It also catalyzes the allylic oxidation of steroidal olefins and the epoxidation of geraniol .

Physical and Chemical Properties Analysis

The physical and chemical properties of vanadyl acetylacetonate complexes are influenced by their molecular structure. The complexes exhibit square pyramidal geometry, which affects their solubility and reactivity in various solvents. The catalytic properties of these complexes have been explored in different reactions, demonstrating their efficiency and selectivity. For example, the heterogenized form of vanadyl acetylacetonate showed increased stability during the peroxide oxidation of anthracene compared to its homogeneous counterpart .

Scientific Research Applications

1. Catalyst in Oxidation Reactions

Vanadyl acetylacetonate (VO(acac)2) is used as a catalyst in various oxidation reactions. For instance, it catalyzes the hydrogen peroxide oxidation of anthracene to anthraquinone, showcasing its potential in coordination chemistry and transition-metal complex reactions (Charleton & Prokopchuk, 2011).

2. Structural Studies

VO(acac)2 has been the subject of structural studies, such as the determination of its crystal structure. This research contributes to a deeper understanding of its molecular geometry and bonding characteristics (Dodge, Templeton & Zalkin, 1960).

3. Electrochemical Research

This compound is also significant in electrochemical studies. The electrolytic reduction of vanadyl acetylacetonate in acetonitrile at a mercury electrode has been investigated, providing insights into the electrochemical behaviors and reaction mechanisms of such complexes (Kitamura, Yamashita & Imai, 1976).

4. Organic Synthesis

In organic synthesis, VO(acac)2 is used as a catalyst for the solvent-free synthesis of benzimidazoles under microwave radiation. This demonstrates its utility in facilitating and optimizing organic reaction processes (Dey, Deb & Dhar, 2011).

5. Interaction with Other Molecules

Studies have also been conducted on the interaction of vanadyl acetylacetonate with other molecules, such as 1,4-dioxan. These studies contribute to the understanding of complex formation and molecular interactions (Dichmann, Hamer, Nyburg & Reynolds, 1970).

6. Spectroscopic Studies

Vanadyl acetylacetonate has been used in spectroscopic studies, like Electron Spin Resonance (ESR) studies, to understand the electronic structure of vanadyl ion complexes. Such research provides valuable information on the magnetic and electronic properties of these complexes (Kivelson & Lee, 1964).

7. Catalysis in Steroidal Oxidation

It has been found effective in the allylic oxidation of steroidal olefins, demonstrating its potential in specific organic transformations and medicinal chemistry applications (Grainger & Parish, 2015).

8. Surface Chemistry and Catalysis

VO(acac)2 has been used in surface chemistry, specifically in the preparation of MCM-48-supported vanadium oxide catalysts. This highlights its role in creating complex catalyst systems for various chemical reactions (Baltes, Cassiers, Voort, Weckhuysen, Schoonheydt & Vansant, 2001).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . Keep away from open flames, hot surfaces, and sources of ignition .

Future Directions

Vanadium compounds, including Vanadyl acetylacetonate, are promising agents in the therapeutic treatment of diabetes mellitus . They are also potential chemoprevention agents for cancer . The ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

properties

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;oxovanadium
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.O.V/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;/b2*4-3-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJSYDFBTIVUFD-SUKNRPLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[V]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O=[V]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Blue or green powder; Slightly soluble in water; [MSDSonline]
Record name Vanadyl bis(acetylacetonate)
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Product Name

(Z)-4-hydroxypent-3-en-2-one;oxovanadium

CAS RN

3153-26-2
Record name Vanadium, oxobis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-5-21)-
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Record name Oxobis(pentane-2,4-dionato-O,O')vanadium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,990
Citations
G Basu, W Yeranos, RL Belford - Inorganic Chemistry, 1964 - ACS Publications
… spectrum of single crystals of vanadyl acetylacetonate. Figure 1 shows that we have been able to resolve the structure in three regions in the spectrum of vanadyl acetylacetonate. …
Number of citations: 39 pubs.acs.org
RN Nenashev, NE Mordvinova, VP Zlomanov… - Inorganic Materials, 2015 - Springer
Using thermogravimetry, differential scanning calorimetry, X-ray diffraction, mass spectrometry, and Fourier transform IR spectroscopy, we have determined the composition of VO(acac) …
Number of citations: 23 link.springer.com
FA Walker, RL Carlin, PH Rieger - The Journal of Chemical Physics, 1966 - pubs.aip.org
The electron spin resonance spectra of vanadyl acetylacetonate (VOacac 2 ) and a number of its adducts have been examined in benzene solution at ambient temperatures. It is found …
Number of citations: 94 pubs.aip.org
I Bernal, PH Rieger - Inorganic Chemistry, 1963 - ACS Publications
… certain bands in the optical absorption spectrum, as well as the vanadium nuclear hyperfinesplitting con-stant in the electron spin resonance(esr) spectrum, of vanadyl acetylacetonate …
Number of citations: 130 pubs.acs.org
S Sgarbossa, E Diana, D Marabello… - Journal of Inorganic …, 2013 - Elsevier
Vanadium compounds are known to display a number of therapeutic effects, namely insulin-mimetic and cardiovascular effects. Evidence of the antiproliferative and proapoptotic activity …
Number of citations: 21 www.sciencedirect.com
C Pereira, AR Silva, AP Carvalho, J Pires… - Journal of Molecular …, 2008 - Elsevier
The parent clays laponite (Lap) and K10-montmorillonite (K10) and those functionalised with (3-aminopropyl)triethoxysilane (APTES) were used as supports to immobilise vanadyl(IV) …
Number of citations: 88 www.sciencedirect.com
RL Carlin, FA Walker - Journal of the American Chemical Society, 1965 - ACS Publications
… and oxygen donors with vanadyl acetylacetonate has been measured calorimetrically in … the reaction, but the results show that vanadyl acetylacetonate is not a sensitive indicator of …
Number of citations: 79 pubs.acs.org
D Vernardou, ME Pemble, DW Sheel - Surface and Coatings Technology, 2004 - Elsevier
… of vanadium oxide coatings using vanadyl acetylacetonate as precursor in methanol … method of producing vanadium dioxide using vanadyl acetylacetonate as precursor. The capability …
Number of citations: 81 www.sciencedirect.com
M Kirihara, H Kakuda, M Ichinose, Y Ochiai… - Tetrahedron, 2005 - Elsevier
… To begin, we aerobically reacted ethanolic 1a with 1.0 equiv of vanadyl acetylacetonate [VO(acac) 2 ] 6 at room temperature and obtained as products, β-hydroxyketone (2a) and β-…
Number of citations: 29 www.sciencedirect.com
P áVan Der Voort - Journal of the Chemical Society, Faraday …, 1996 - pubs.rsc.org
… In this paper, we will discuss the adsorption and the consecutive thermolysis of vanadyl acetylacetonate [VO(acac),] on a silica support. The parameters that predominantly influence the …
Number of citations: 64 pubs.rsc.org

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